N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea

Description

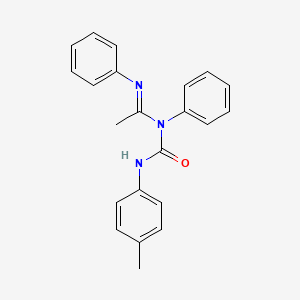

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea is a substituted urea derivative characterized by a central urea core (-NH-CO-NH-) flanked by aromatic and imino-functionalized groups. The structure includes:

- N-phenyl group: A benzene ring directly attached to one urea nitrogen.

- 1-(phenylimino)ethyl group: An ethyl bridge substituted with a phenylimino (-N=C-Ph) moiety.

- N'-p-tolyl group: A para-methyl-substituted benzene ring attached to the second urea nitrogen.

Its design shares similarities with other diarylureas and imino-functionalized compounds discussed in the literature .

Properties

CAS No. |

73840-14-9 |

|---|---|

Molecular Formula |

C22H21N3O |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1-(C-methyl-N-phenylcarbonimidoyl)-1-phenylurea |

InChI |

InChI=1S/C22H21N3O/c1-17-13-15-20(16-14-17)24-22(26)25(21-11-7-4-8-12-21)18(2)23-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,26) |

InChI Key |

QMGJHDMBYPHROB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C(=NC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea typically involves the reaction of aniline derivatives with isocyanates. One common method is the condensation of 4-toluidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solid acid catalysts can enhance the efficiency of the reaction and reduce the generation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Table 1: Structural Features and Substitutions of Selected Urea Derivatives

Key Observations :

- Electron-Withdrawing Groups: Compounds like N-(4-cyanophenyl)-N'-phenylurea and forchlorfenuron incorporate cyano or chloro groups, enhancing polarity and reactivity compared to the methyl group in the p-tolyl substituent of the target compound .

- Heterocyclic Moieties : N-(2-Chloro-4-pyridinyl)-N'-phenylurea and forchlorfenuron include pyridine rings, which improve bioavailability and pesticidal activity .

Functional and Application-Based Comparison

Agrochemical Relevance

- Forchlorfenuron (CAS 68157-60-8): A plant growth regulator used to promote fruit enlargement. Its 2-chloro-4-pyridinyl group is critical for binding cytokinin receptors .

- Pencycuron : A fungicide targeting Rhizoctonia solani. Its cyclopentyl and chlorobenzyl groups enhance fungal membrane interaction .

Physicochemical Properties

- Solubility: The target compound’s p-tolyl group likely reduces water solubility compared to cyanophenyl or pyridinyl derivatives .

- Stability: The phenyliminoethyl group may confer sensitivity to hydrolysis under acidic conditions, similar to imine-containing compounds.

Biological Activity

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl isocyanate with appropriate amines and aldehydes. This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A-549 | 25.0 ± 0.4 | Apoptosis |

| This compound | MCF-7 | 30.0 ± 0.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests revealed that this compound exhibits moderate antibacterial activity against strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate a promising profile that warrants further exploration for potential therapeutic applications .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

Case Studies

- Cytotoxicity in Cancer Cells : A study published in Cancer Letters demonstrated that this compound led to a significant reduction in cell viability in treated A-549 cells compared to untreated controls, suggesting its potential as an anticancer agent .

- Antibacterial Efficacy : Research conducted on various derivatives showed that modifications to the phenyl moiety could enhance antibacterial activity. For instance, compounds with electron-withdrawing groups displayed improved efficacy against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.